

Cyclohexyl Cinnamate: A Physicochemical Profile for Researchers

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Compound of Interest

Compound Name: *Cyclohexyl cinnamate*

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An In-depth Technical Guide for Scientists and Drug Development Professionals

Cyclohexyl cinnamate is a cinnamate ester recognized for its characteristic fruity, peach- and cherry-like aroma.^{[1][2]} Primarily utilized as a flavoring and fragrance agent in various industries, a thorough understanding of its physicochemical properties is essential for its application, quality control, and safety assessment.^{[1][3][4]} This technical guide provides a comprehensive overview of the core physicochemical data of **cyclohexyl cinnamate**, details the experimental methodologies for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **cyclohexyl cinnamate** are summarized below. These properties are crucial for predicting its behavior in various matrices, designing formulations, and ensuring handling safety.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₈ O ₂	[5][6]
Molecular Weight	230.30 g/mol	[1][6]
Appearance	Colorless to pale yellow, clear viscous liquid to solid.	[1][3]
Odor	Fruity, peach, cherry, and almond-like odor.	[2][4][7]
Melting Point	50-53 °C; 82.4 °C	[2][3][4][7]
Boiling Point	346 °C at 760 mm Hg; 195 °C at 12.00 mm Hg; 139-143 °C at 1.00 mm Hg	[2][3][4][7]
Density / Specific Gravity	1.06 g/mL at 25 °C; 1.048 to 1.058 at 25 °C	[3][4][7]
Solubility	Insoluble in water; poorly soluble in propylene glycol; soluble in alcohol.	[2][3][7]
Refractive Index	1.558 to 1.564 at 20 °C	[1][4]
Flash Point	144 °C (291.2 °F); 143.33 °C (290 °F) TCC	[3][7]
logP (o/w)	4.24	[3][4]

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Synthesis: Fischer-Speier Esterification

Cyclohexyl cinnamate is typically synthesized via the Fischer-Speier esterification of cinnamic acid and cyclohexanol, using an acid catalyst.[2]

- Materials: Cinnamic acid, cyclohexanol, concentrated sulfuric acid (catalyst), and a suitable solvent (e.g., toluene).
- Procedure:
 - Combine equimolar amounts of cinnamic acid and cyclohexanol in a round-bottom flask.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Add a solvent like toluene to facilitate azeotropic removal of water.
 - Fit the flask with a Dean-Stark apparatus and a reflux condenser.
 - Heat the mixture to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
 - Monitor the reaction progress by measuring the amount of water collected.
 - Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
 - Wash the organic layer with water and brine.
 - Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
 - Remove the solvent under reduced pressure.
 - Purify the resulting crude **cyclohexyl cinnamate** by vacuum distillation.^{[8][9]}

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.^{[4][10]}

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes.^{[4][10]}
- Procedure:
 - Finely powder a small, dry sample of **cyclohexyl cinnamate**.

- Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[\[11\]](#)
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[\[4\]](#)
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
- The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[\[4\]](#)

Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid at atmospheric or reduced pressure.[\[2\]](#)[\[12\]](#)

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - Place a sample of **cyclohexyl cinnamate** (at least 5 mL) into the distillation flask along with a few boiling chips.[\[12\]](#)
 - Set up a simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - Begin heating the flask gently.
 - Record the temperature when the liquid begins to boil and a stable ring of condensate is established on the thermometer. This constant temperature is the boiling point.

- Record the ambient barometric pressure, as the boiling point is pressure-dependent.[2]
For measurements not at standard pressure (760 mm Hg), a pressure correction can be applied.

Density Determination (Pycnometer or Digital Density Meter)

Density is determined by measuring the mass of a known volume of the substance. ASTM D1475 provides a standard method for liquids.[6]

- Apparatus: A pycnometer (a specific volume glass flask) or a digital density meter.
- Procedure (using a pycnometer):
 - Clean and dry the pycnometer and determine its empty mass (m_1).
 - Calibrate the pycnometer by filling it with deionized water at a specific temperature (e.g., 25 °C) and determine the mass (m_2). The volume (V) is calculated using the known density of water.
 - Fill the dry pycnometer with **cyclohexyl cinnamate** at the same temperature and determine its mass (m_3).
 - The density (ρ) is calculated using the formula: $\rho = (m_3 - m_1) / V$. [6]
 - Alternatively, an oscillating U-tube digital density meter (as per ASTM D4052) can be used for a rapid and precise measurement. [1][5]

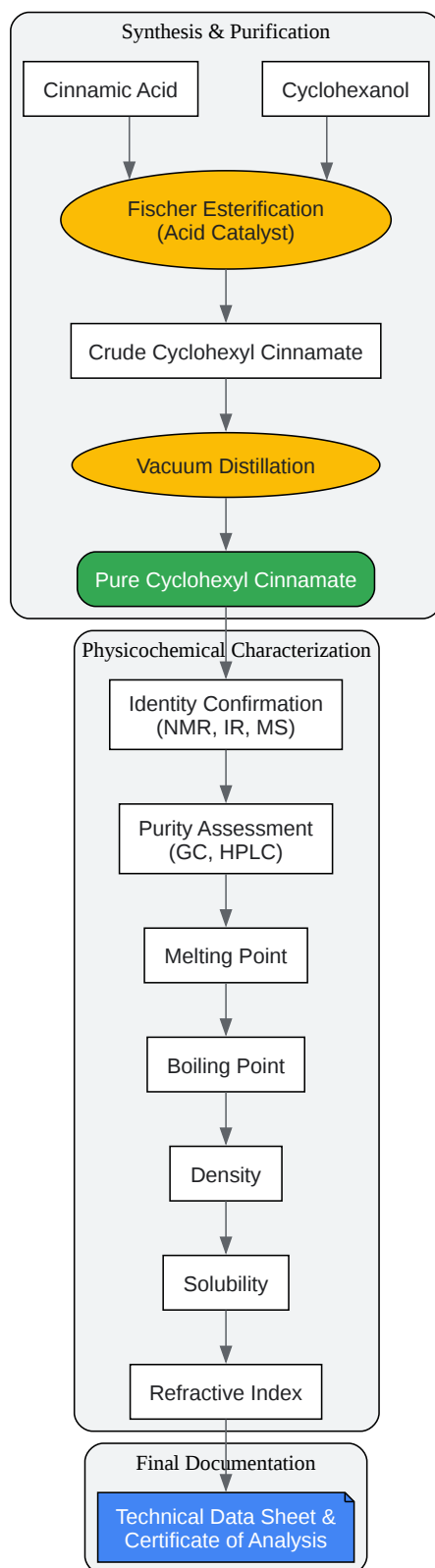
Solubility Determination

- Qualitative Solubility:
 - Add a small amount of **cyclohexyl cinnamate** (e.g., 10-20 mg) to separate test tubes containing 1 mL of different solvents (water, ethanol, propylene glycol).
 - Agitate the tubes and observe if the solute dissolves completely. [13]
- Quantitative Water Solubility (Slow-Stir Method):

- This method is preferred for hydrophobic substances to avoid the formation of emulsions that can overestimate solubility.^[14]
- Add an excess of **cyclohexyl cinnamate** to a known volume of water in a flask equipped with a magnetic stirrer.
- Stir the mixture slowly for an extended period (24-72 hours) at a constant temperature to allow equilibrium to be reached.
- Stop stirring and allow the phases to separate completely.
- Carefully sample the aqueous phase, ensuring no undissolved ester is included. Centrifugation can aid in separation.
- Analyze the concentration of **cyclohexyl cinnamate** in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Characterization Workflow

The logical progression from synthesis to full physicochemical characterization of **cyclohexyl cinnamate** is a critical process in research and quality control. This workflow ensures that the compound meets identity, purity, and safety standards.



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Caption: Workflow for Synthesis and Physicochemical Characterization.

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